![molecular formula C21H17N3O4 B3316217 2-(1H-indol-3-yl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-oxoacetamide CAS No. 953232-30-9](/img/structure/B3316217.png)
2-(1H-indol-3-yl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-oxoacetamide
Overview
Description
2-(1H-indol-3-yl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-oxoacetamide, also known as MIAM, is a small molecule compound that has been widely studied for its potential therapeutic applications. MIAM is a complex molecule that is synthesized using a series of chemical reactions.
Mechanism of Action
2-(1H-indol-3-yl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-oxoacetamide exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and proteins. This compound inhibits the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. This compound also inhibits the activity of STAT3, a protein that is involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound reduces the levels of inflammatory mediators such as prostaglandins and cytokines. This compound also reduces the levels of reactive oxygen species (ROS), which are involved in the development of cancer. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of 2-(1H-indol-3-yl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-oxoacetamide is that it has been shown to have low toxicity in animal models. This makes it a promising candidate for further preclinical and clinical studies. However, one limitation of this compound is that it is a complex molecule that requires a complex synthesis method. This can make it difficult to produce large quantities of this compound for use in experiments.
Future Directions
For the study of 2-(1H-indol-3-yl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-oxoacetamide include further investigation of its therapeutic applications, mechanism of action, and the development of new synthesis methods.
Scientific Research Applications
2-(1H-indol-3-yl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-oxoacetamide has been studied extensively for its potential therapeutic applications. Several studies have shown that this compound has anti-inflammatory and anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to reduce inflammation in animal models of inflammatory diseases.
properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-oxoacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c1-27-15-8-6-13(7-9-15)19-10-14(24-28-19)11-23-21(26)20(25)17-12-22-18-5-3-2-4-16(17)18/h2-10,12,22H,11H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXJSVPNBSXPND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C(=O)C3=CNC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.